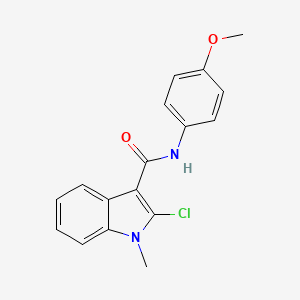

2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide” is a unique chemical with the empirical formula C13H11ClN2O2 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

In the molecular structure of the compound, the methoxy group lies close to the mean plane of the phenyl ring C3–C8, as indicated by the C7—C6—O2—C9 torsion angle of 174.61 (10) and atom C9 deviating by only 0.065 (1) A ̊ from the mean plane through the C3–C8 ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.69 . Its SMILES string is COc1ccc (NC (=O)c2cccnc2Cl)cc1 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Allosteric Modulation of CB1 Receptor

The study by Khurana et al. (2014) discusses the optimization of indole-2-carboxamides, similar in structure to 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide, for their allosteric modulation of the cannabinoid type 1 receptor (CB1). This research provides insights into the structural requirements necessary for allosteric modulation of CB1, highlighting the importance of specific functionalities on the indole ring that impact binding affinity and cooperativity. This optimization process led to the identification of potent CB1 allosteric modulators with significant implications for understanding receptor modulation and drug development (Khurana et al., 2014).

Antituberculosis Agents

Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. Their research involved phenotypic screening against mycobacteria, which led to the discovery of potent compounds with improved metabolic stability and in vitro activity against Mycobacterium tuberculosis. This study underscores the potential of indole-2-carboxamide derivatives in the development of new antituberculosis therapies, highlighting the chemical versatility and biological relevance of compounds similar to 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide (Kondreddi et al., 2013).

Synthetic Methodologies

The works of Sibi et al. (1995) and others have explored various synthetic methodologies involving carboxylic acids and their derivatives, including N-methoxy-N-methylamides. These studies are crucial for the development of efficient synthetic routes to indole-based compounds, such as 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide, which can be pivotal in medicinal chemistry and drug discovery. The methodologies provide a foundation for the synthesis of a wide range of biologically active compounds with potential therapeutic applications (Sibi et al., 1995).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-1-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-20-14-6-4-3-5-13(14)15(16(20)18)17(21)19-11-7-9-12(22-2)10-8-11/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQHZDDIKACMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine](/img/structure/B2978363.png)

![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)

![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)

amine](/img/structure/B2978369.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)

![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2978376.png)